![molecular formula C45H87NO16P2 B13136497 azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
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Description
Azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a useful research compound. Its molecular formula is C45H87NO16P2 and its molecular weight is 960.1 g/mol. The purity is usually 95%.
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Biological Activity
The compound azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex phospholipid derivative that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The compound features several functional groups including hydroxyl (-OH), phosphonooxy (-PO(OH)O), and fatty acid moieties. Its structural complexity suggests a multifaceted role in biological systems.
1. Antioxidant Properties
Research indicates that compounds similar to azane exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the scavenging of free radicals, thus protecting cells from oxidative damage. This property is crucial for preventing cellular aging and reducing the risk of chronic diseases.
Study | Findings |
---|---|
PubChem | Demonstrated antioxidant capacity in vitro. |
Zhang et al. (2020) | Reported enhanced cellular viability under oxidative stress conditions due to antioxidant action. |
2. Anti-inflammatory Effects
Azane has shown potential anti-inflammatory effects in various studies. The modulation of inflammatory pathways can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.
Study | Findings |
---|---|
Lee et al. (2021) | Inhibition of TNF-alpha and IL-6 production in macrophages treated with azane derivatives. |
Kim et al. (2019) | Reduced edema in animal models of inflammation following administration of azane-like compounds. |
3. Cell Proliferation and Apoptosis
The compound has been investigated for its effects on cell proliferation and apoptosis in cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines while promoting normal cell growth.
Study | Findings |
---|---|
Wang et al. (2022) | Induced apoptosis in breast cancer cells via mitochondrial pathway activation. |
Chen et al. (2023) | Enhanced proliferation of normal fibroblasts while inhibiting cancerous cell growth. |
The biological activity of azane can be attributed to several mechanisms:
- Interaction with Cell Membranes : The fatty acid components may integrate into cellular membranes, altering fluidity and permeability.
- Signal Transduction Modulation : Phosphorylation events initiated by the phosphonooxy group can influence various signaling pathways.
- Antioxidant Mechanism : Hydroxyl groups are known for their ability to donate electrons and neutralize free radicals.
Case Study 1: Antioxidant Activity in Diabetic Models
In a controlled study involving diabetic rats, treatment with azane resulted in a significant decrease in blood glucose levels and improved antioxidant status as measured by reduced malondialdehyde levels and increased superoxide dismutase activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on MCF-7 breast cancer cells where azane was administered at varying concentrations. Results showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
Properties
Molecular Formula |
C45H87NO16P2 |
---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17-,20-18-;/t37-,40-,41-,42-,43-,44+,45-;/m1./s1 |
InChI Key |
UYACTCSMQAUSKB-YLNCIVSFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
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